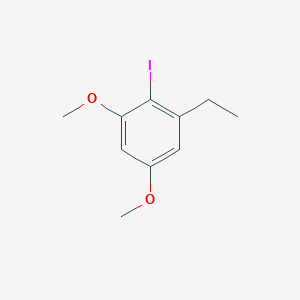
1,5-Dimethoxy-3-ethyl-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethoxy-3-ethyl-2-iodobenzene is an organic compound with the molecular formula C10H13IO2 It is a derivative of benzene, featuring methoxy groups at positions 1 and 5, an ethyl group at position 3, and an iodine atom at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-3-ethyl-2-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,5-dimethoxy-3-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-3-ethyl-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, cyano, or other substituted derivatives.
Oxidation: Formation of ethyl aldehyde or ethyl carboxylic acid derivatives.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Scientific Research Applications
1,5-Dimethoxy-3-ethyl-2-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1,5-Dimethoxy-3-ethyl-2-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and ethyl groups can influence the compound’s lipophilicity and ability to cross cell membranes, while the iodine atom can participate in halogen bonding interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethoxy-3-methyl-2-iodobenzene: Similar structure but with a methyl group instead of an ethyl group.
1,5-Dimethoxy-3-ethyl-4-iodobenzene: Iodine atom at position 4 instead of position 2.
1,5-Dimethoxy-2-iodobenzene: Lacks the ethyl group at position 3.
Uniqueness
1,5-Dimethoxy-3-ethyl-2-iodobenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and ethyl groups, along with the iodine atom, provides a distinct set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H13IO2 |
|---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
1-ethyl-2-iodo-3,5-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-4-7-5-8(12-2)6-9(13-3)10(7)11/h5-6H,4H2,1-3H3 |
InChI Key |
PFAWFJFKVLRIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)OC)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14042590.png)



